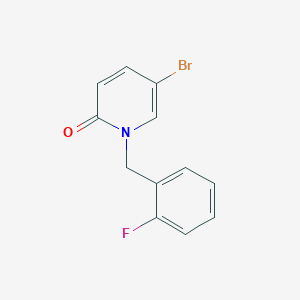

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

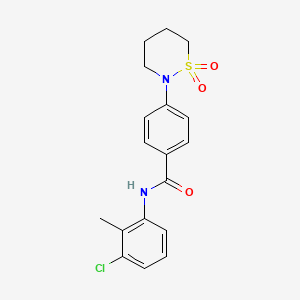

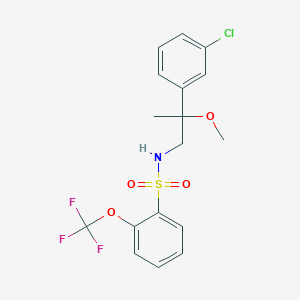

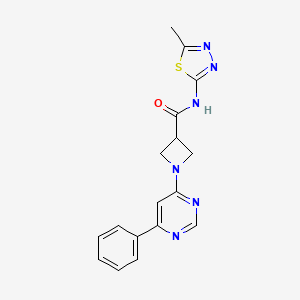

“5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one” is likely a brominated and fluorinated organic compound. It contains a pyridinone ring, which is a type of heterocyclic compound . The bromine and fluorine atoms, along with the benzyl group, suggest that this compound could have interesting reactivity and potential applications in various fields, including medicinal chemistry and materials science .

Molecular Structure Analysis

The molecular structure of “5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one” would likely be characterized by the presence of a pyridinone ring, a bromine atom at the 5-position, a fluorobenzyl group at the 1-position, and a carbonyl group at the 2-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of “5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one” would likely be influenced by the electronegative bromine and fluorine atoms, as well as the electron-withdrawing carbonyl group . These groups could make the compound a good electrophile, susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one” would be influenced by its molecular structure. The presence of halogens could increase its molecular weight and polarity . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis Applications

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is involved in various synthesis processes. For instance:

Synthesis of HIV-1 Integrase Inhibitors : A scalable synthesis method involving 5-bromo-2-methoxypyridine, a related compound, contributes to the creation of HIV-1 integrase inhibitors, highlighting its significance in antiviral drug development (Boros et al., 2007).

Creating Biologically Active Compounds : The synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from similar compounds demonstrates its role in producing various biologically active substances (Wang et al., 2016).

Preparation of Complexes for Material Science : The synthesis and crystal structure studies of pyridinium complexes, utilizing related compounds, provide insights for applications in material science and chemistry (Jing & Img, 2003).

Chemical and Physical Properties Studies

This compound also plays a role in the study of chemical and physical properties:

Spectroscopic Characterization : The spectroscopic characterization of related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, using various techniques such as FT-IR and NMR, is crucial for understanding their chemical behavior and potential applications (Vural & Kara, 2017).

Photophysical and Photochemical Properties : The study of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, which may include related compounds, contributes to the understanding of photophysical and photochemical properties, relevant in fields like photodynamic therapy (Öncül et al., 2022).

Biological Activity

The related compounds of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one have been studied for their biological activities:

Anticancer and Enzyme Inhibition Properties : The synthesis and biological assessment of novel hydrazone compounds demonstrate potential anticancer activities and enzyme inhibitory properties, indicating the medicinal significance of these compounds (Noma et al., 2020).

Antimicrobial Activities : Studies on compounds like 5-Bromo-2-(trifluoromethyl)pyridine have shown antimicrobial activities, which could be vital for developing new antibiotics and treatments for microbial infections (Vural & Kara, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-6-12(16)15(8-10)7-9-3-1-2-4-11(9)14/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRYIXUPWHGLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2819268.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)